Isomer-Specific Delayed Lethality: O,O,S-Trimethyl Phosphorothioate vs. O,O,O-Trimethyl Phosphorothioate
O,O,S-Trimethyl phosphorothioate (OOS-TMP) exhibits a unique, non-cholinergic delayed mortality profile in rats that is completely absent in its structural isomer, O,O,O-trimethyl phosphorothioate (OOO-TMP). While OOS-TMP is lethal at low doses, OOO-TMP is non-lethal at equivalent or higher doses and, crucially, acts as a protective antagonist against OOS-TMP toxicity [1].
| Evidence Dimension | Acute Oral Lethality in Rats (LD50) |
|---|---|
| Target Compound Data | 11.8 mg/kg (7-day LD50) [2]; 15-20 mg/kg range for delayed mortality [1] |
| Comparator Or Baseline | O,O,O-Trimethyl phosphorothioate (OOO-TMP): Non-lethal; acts as antagonist [1] |
| Quantified Difference | Qualitative difference: lethal vs. protective |
| Conditions | In vivo, single oral dose, Fischer 344 or Sprague-Dawley rats |
Why This Matters
This stark difference dictates that only OOS-TMP is the relevant target for toxicological monitoring and impurity control in pesticide formulations, while OOO-TMP is not a concern for delayed toxicity.
- [1] Umetsu N, et al. Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. J Toxicol Environ Health. 1981 Mar-Apr;7(3-4):481-97. View Source
- [2] Hamade N, Jin Y, Tsukada M, Wada Y, Koizumi A. O,O,S-Trimethyl phosphorothioate induces hypothermia in Fischer 344 rats in a manner dependent on both doses and housing temperatures. Arch Toxicol. 1993;67(1):72-5. View Source
